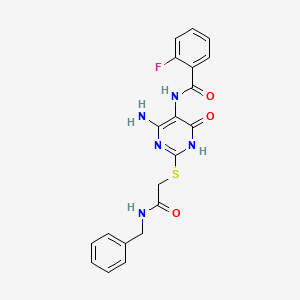![molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-chlorophényl)pipérazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-19-0](/img/no-structure.png)
4-[3-[4-(3-chlorophényl)pipérazin-1-yl]propylamino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a quinazoline, a piperazine, and a phenyl group . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a degree of flexibility to the molecule, while the phenyl and quinazoline rings would contribute to the compound’s rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .Applications De Recherche Scientifique
Activité anticancéreuse
L’échafaudage de la quinazoline-2-thione a suscité l’attention en raison de son potentiel en tant qu’agent anticancéreux. Les chercheurs ont exploré les dérivés de ce composé pour leur capacité à inhiber la croissance tumorale et les métastases. En particulier, la structure de la 4-[3-[4-(3-chlorophényl)pipérazin-1-yl]propylamino]-1H-quinazoline-2-thione peut interférer avec les voies de signalisation des cellules cancéreuses, ce qui en fait un candidat prometteur pour les thérapies ciblées contre des cancers spécifiques .
Propriétés antibactériennes
Les composés contenant de la pipérazine présentent souvent une activité antibactérienne. La présence du cycle pipérazine dans ce dérivé de la quinazoline suggère une efficacité potentielle contre les infections bactériennes. Les chercheurs ont étudié ses effets sur diverses souches bactériennes, y compris les espèces Gram-positives et Gram-négatives. Des études supplémentaires sont nécessaires pour élucider son mécanisme d’action et optimiser son potentiel antibactérien .
Applications antifongiques
Bien que l’activité antifongique du composé n’ait pas été étudiée de manière approfondie, il vaut la peine d’explorer ses effets contre les agents pathogènes fongiques. Les chercheurs ont rapporté que certains dérivés de la quinazoline-2-thione présentent des propriétés fongicides. L’investigation de l’efficacité de la This compound contre les souches fongiques cliniquement pertinentes pourrait fournir des informations précieuses .
Troubles neurologiques
La partie pipérazine est présente dans les médicaments utilisés pour les affections neurologiques telles que la maladie de Parkinson et la maladie d’Alzheimer. Compte tenu de cela, le dérivé de la quinazoline pourrait avoir des effets neuroprotecteurs ou moduler les systèmes de neurotransmetteurs. Des recherches explorant son impact sur la fonction neuronale et les maladies neurodégénératives sont justifiées .
Psychopharmacologie
Les dérivés de la pipérazine ont été utilisés à mauvais escient comme drogues récréatives en raison de leurs effets psychoactifs. Bien que l’accent soit mis ici sur la recherche scientifique, la compréhension des interactions du composé avec les récepteurs neurotransmetteurs et de ses propriétés psychopharmacologiques potentielles pourrait être pertinente .
Identification de la cible moléculaire
Les chercheurs peuvent étudier les cibles moléculaires spécifiques de la This compound en utilisant des techniques telles que la protéomique, les tests de liaison aux ligands et la modélisation computationnelle. L’identification de ses partenaires de liaison au sein des voies cellulaires permettra d’améliorer notre compréhension de ses effets biologiques .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .
Result of Action
Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione' involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine to form 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-thioxoquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "palladium on carbon", "hydrogen gas", "2-thioxoquinazoline-4(3H)-one" ], "Reaction": [ "4-chloro-3-nitrobenzoic acid + 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid + palladium on carbon + hydrogen gas -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid + 2-thioxoquinazoline-4(3H)-one -> 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione" ] } | |
Numéro CAS |
440334-19-0 |
Formule moléculaire |
C21H24ClN5S |
Poids moléculaire |
413.97 |
Nom IUPAC |
4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |
Clé InChI |
YGRROGONSNHNKC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)
![3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2382287.png)
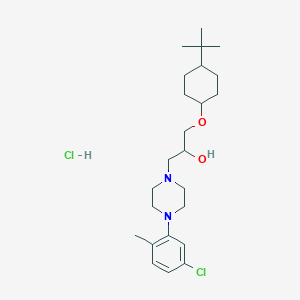


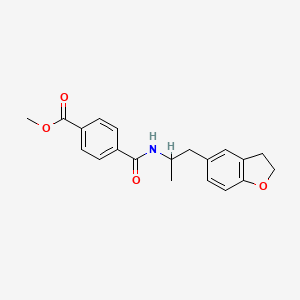
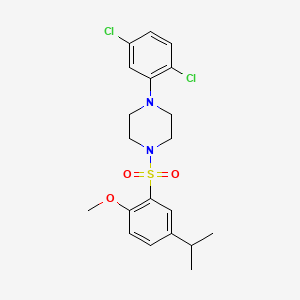
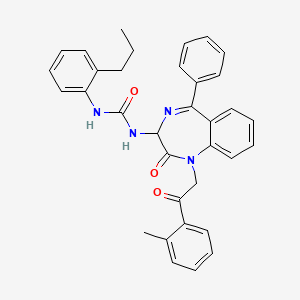
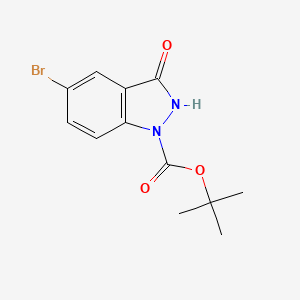
![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
